molecular formula C11H24O3 B1629031 1,1,1-Triethoxy-3-methylbutane CAS No. 55048-55-0

1,1,1-Triethoxy-3-methylbutane

Cat. No.: B1629031
CAS No.: 55048-55-0
M. Wt: 204.31 g/mol
InChI Key: GZUFHOUFXUXVHA-UHFFFAOYSA-N
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Description

1,1,1-Triethoxy-3-methylbutane is an organic compound with the molecular formula C11H24O3. It is a derivative of butane, where three ethoxy groups are attached to the first carbon atom, and a methyl group is attached to the third carbon atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Triethoxy-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with triethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows:

3-methyl-1-butanol+triethyl orthoformateacid catalystThis compound+ethanol\text{3-methyl-1-butanol} + \text{triethyl orthoformate} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{ethanol} 3-methyl-1-butanol+triethyl orthoformateacid catalyst​this compound+ethanol

The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the reaction. The use of advanced catalysts and controlled reaction environments ensures the high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Triethoxy-3-methylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can be used to replace ethoxy groups with halogens.

Major Products Formed

    Oxidation: Formation of 3-methylbutanal or 3-methylbutanoic acid.

    Reduction: Formation of 3-methylbutane.

    Substitution: Formation of 1,1,1-trihalo-3-methylbutane.

Scientific Research Applications

1,1,1-Triethoxy-3-methylbutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ethoxy groups into molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,1,1-Triethoxy-3-methylbutane involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form intermediates that can further react to produce desired products.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Triethoxypropane: Similar structure but lacks the methyl group on the third carbon atom.

    1,1,1-Triethoxy-2-methylpropane: Similar structure but the methyl group is on the second carbon atom.

    1,1,1-Triethoxybutane: Similar structure but without the methyl group.

Uniqueness

1,1,1-Triethoxy-3-methylbutane is unique due to the presence of the methyl group on the third carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other triethoxy derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

1,1,1-triethoxy-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-6-12-11(13-7-2,14-8-3)9-10(4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUFHOUFXUXVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604689
Record name 1,1,1-Triethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55048-55-0
Record name 1,1,1-Triethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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